molecular formula C13H18FN3O2 B8207862 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine

1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine

Cat. No.: B8207862
M. Wt: 267.30 g/mol
InChI Key: GLTABKREVWMODX-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine ( 1000051-20-6) is a nitrophenylpiperazine derivative with a molecular formula of C13H18FN3O2 and a molecular weight of 267.30 . This compound belongs to a class of piperazine-based chemical building blocks that are of significant interest in medicinal chemistry and pharmaceutical research . Piperazine derivatives are frequently explored as key pharmacophore elements in the development of bioactive molecules, with documented applications in the synthesis of compounds studied as HIV-1 inhibitors, human rhinovirus (HRV-3) inhibitors, and novel antifilarial agents, among other therapeutic areas . The specific substitution pattern featuring a fluoro and nitro group on the phenyl ring, combined with the isopropyl group on the piperazine nitrogen, makes this compound a valuable scaffold for structure-activity relationship (SAR) studies and for the synthesis of more complex target molecules . From a solid-state perspective, related compounds have been grown into single crystals and characterized by techniques such as FTIR, NMR, and X-ray crystallography, revealing a monoclinic crystal system stabilized by various intermolecular interactions, which is critical for understanding the material's physical properties . The thermal stability of such compounds can be assessed via TG-DTA and DSC, providing essential data for process development and handling . This product is intended for research purposes as a chemical reference standard or synthetic intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c1-10(2)15-5-7-16(8-6-15)13-4-3-11(17(18)19)9-12(13)14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTABKREVWMODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Using Difluoronitrobenzene Intermediates

The most widely reported method involves reacting 1,2-difluoro-4-nitrobenzene with 4-isopropylpiperazine under basic conditions.

Reaction Mechanism:

  • Base Activation : A strong base (e.g., KOH) deprotonates the piperazine, enhancing its nucleophilicity.

  • Regioselective Substitution : The nitro group directs attack to the meta position (C1), displacing fluorine at C2 via a two-step addition-elimination process:

    Ar-F+PiperazineBaseAr-NR2+HF\text{Ar-F} + \text{Piperazine} \xrightarrow{\text{Base}} \text{Ar-NR}_2 + \text{HF}
  • Phase-Transfer Catalysis : Quaternary ammonium salts (e.g., benzyl tributyl ammonium chloride) accelerate the reaction by shuttling ions between aqueous and organic phases.

Optimized Protocol (Adapted from):

ParameterSpecification
Starting Material1,2-Difluoro-4-nitrobenzene (28.0 g)
Reagent4-Isopropylpiperazine (18.5 g)
Solvent SystemWater:Acetone (3:1 v/v, 85 mL)
CatalystBenzyl tributyl ammonium chloride (1g)
Temperature80°C, 3 hours
WorkupAcidification (HCl), filtration, recrystallization (ethyl acetate)
Yield90–96%
Purity (HPLC)99.4–99.8%

Advantages:

  • High regioselectivity due to nitro group direction.

  • Scalable for industrial production.

Limitations:

  • Requires careful control of stoichiometry to avoid di-substitution.

Ullmann-Type Coupling for Challenging Substrates

For substrates with poor leaving groups, palladium-catalyzed cross-coupling offers an alternative:

Reaction Scheme:

Ar-Br+4-IsopropylpiperazinePd(OAc)2,XantphosAr-NR2+HBr\text{Ar-Br} + \text{4-Isopropylpiperazine} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{Ar-NR}2 + \text{HBr}

Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: Toluene, 110°C, 24 hours

  • Yield: 75–82%

Applications:

  • Effective for brominated precursors (e.g., 1-bromo-2-fluoro-4-nitrobenzene).

  • Tolerates electron-deficient aryl halides.

Critical Process Parameters

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity but may promote side reactions.

  • Water-Co-Solvent Systems : Improve solubility of inorganic bases (e.g., KOH) while maintaining reaction homogeneity.

Solvent Impact on Yield (Data from):

SolventYield (%)Purity (%)
Water:Acetone9699.7
DMF8898.2
Toluene7295.4

Temperature and Reaction Time

  • 80°C : Optimal for balancing reaction rate and selectivity.

  • <50°C : Incomplete conversion (yield drops to 60–70%).

  • >100°C : Increased byproduct formation (e.g., elimination products).

Catalytic Additives

Phase-Transfer Catalysts (PTCs):

  • Benzyl tributyl ammonium chloride : Increases yield by 15–20% compared to PTC-free conditions.

  • Crown Ethers (18-crown-6): Effective but cost-prohibitive for large-scale synthesis.

Byproduct Analysis and Mitigation

Common Byproducts

  • 1-(4-Fluoro-2-nitrophenyl)-4-isopropylpiperazine : Regioisomer from competing substitution at C3 (5–8% yield).

  • Di-Substituted Products : Arises from excess piperazine (controlled via stoichiometric ratios).

Purification Strategies

  • Recrystallization : Ethyl acetate/hexane mixtures achieve >99% purity.

  • Column Chromatography : Silica gel (eluent: CH₂Cl₂:MeOH 95:5) resolves regioisomers.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Microreactor Setup : Reduces reaction time to 30 minutes via enhanced mass transfer.

  • In-line Quenching : Immediate acidification minimizes degradation.

Green Chemistry Innovations

  • Solvent Recycling : 90% acetone recovery via distillation.

  • Waste HF Neutralization : Ca(OH)₂ treatment generates inert CaF₂.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.95 (dd, J=2.8, 8.4 Hz, 1H, ArH), 3.45–3.35 (m, 4H, piperazine), 2.75–2.65 (m, 1H, isopropyl-CH), 1.25 (d, J=6.8 Hz, 6H, isopropyl-CH₃).

  • HRMS : m/z calc. for C₁₃H₁₇FN₃O₂ [M+H]⁺: 282.1254; found: 282.1258.

Purity Assessment

  • HPLC : C18 column, 70:30 MeOH:H₂O, 1.0 mL/min, λ=254 nm.

Emerging Methodologies

Photocatalytic Substitution

  • Catalyst : Mesoporous TiO₂ under UV light.

  • Advantage : Room-temperature reactions (yield: 82%).

Biocatalytic Approaches

  • Enzyme : Pseudomonas fluorescens nitrile hydratase.

  • Limitation : Low turnover number (TON=120).

Chemical Reactions Analysis

1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine is characterized by a piperazine ring substituted with an isopropyl group and a nitrophenyl moiety that includes a fluorine atom. This unique structure facilitates diverse chemical interactions, making it a valuable compound for research.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features may contribute to:

  • Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects through modulation of serotonin receptors. Studies have shown that compounds with similar structures can enhance serotonin reuptake inhibition, suggesting that 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine may also possess this activity.
  • Anticancer Properties : Preliminary studies suggest that derivatives of piperazine can induce apoptosis in cancer cells. The presence of the nitro group may enhance the compound's ability to interact with cellular targets involved in cancer progression .

Organic Synthesis

1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine serves as an important building block in organic synthesis:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules through various reactions, including nucleophilic substitutions and coupling reactions. Its unique functional groups allow for the introduction of additional functionalities, making it a versatile intermediate.
  • Reagent in Chemical Reactions : It can act as a reagent in electrophilic aromatic substitution reactions, where the nitro group can facilitate further transformations, such as reduction to amines or coupling with other aromatic systems.

Materials Science

The compound’s unique properties make it suitable for applications in materials science:

  • Development of Functional Materials : The incorporation of 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research has indicated that piperazine derivatives can improve the performance of polymers used in coatings and adhesives .

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAntidepressant and anticancer activitiesModulation of serotonin receptors; apoptosis induction
Organic SynthesisBuilding block for complex organic moleculesVersatile intermediate for various chemical reactions
Materials ScienceDevelopment of functional materialsEnhanced thermal stability and mechanical properties

Case Study 1: Antidepressant Activity

A study conducted on various piperazine derivatives demonstrated that modifications at the para position significantly affected their binding affinity to serotonin receptors. It was noted that compounds similar to 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine showed promising results in preclinical trials for their antidepressant effects.

Case Study 2: Anticancer Potential

Research published in a peer-reviewed journal highlighted the efficacy of nitro-substituted piperazines in inducing apoptosis in breast cancer cell lines. The study concluded that the unique electronic properties imparted by the nitro group enhanced interaction with cellular targets involved in apoptosis pathways .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Piperazine Derivatives

Substituent Variations on the Piperazine Ring

Key structural analogs differ in the substituent at the piperazine’s 4-position:

Compound Name Piperazine 4-Substituent Key Differences Source
1-Methyl-4-(4-nitrophenyl)piperazine Methyl Smaller alkyl group; lacks fluorine
1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine Ethyl Ethyl group instead of isopropyl
1-(4-Bromophenyl)-4-isopropylpiperazine Isopropyl Bromine replaces nitro and fluorine
  • Synthetic Yield : Analogous syntheses (e.g., 1-methyl-4-(4-nitrophenyl)piperazine) achieve high yields (~96%) under mild conditions , suggesting that the target compound’s synthesis may follow similar efficiency.

Substituent Variations on the Aromatic Ring

Variations in the aromatic substituents significantly alter electronic properties:

Compound Name Aromatic Substituents Electronic Effects Source
1-(4-Fluorophenyl)piperazine 4-Fluoro Electron-withdrawing (inductive effect)
1-(4-Bromophenyl)-4-isopropylpiperazine 4-Bromo Stronger electron-withdrawing than fluorine
1-Methyl-4-(4-nitrophenyl)piperazine 4-Nitro Enhanced electron-withdrawing capability
  • Fluorine’s Role : The 2-fluoro substituent may influence regioselectivity in further functionalization due to steric and electronic effects.

Physicochemical and Spectroscopic Properties

Molecular Weight and Formula

  • Target Compound : Estimated molecular weight ~266.3 g/mol (C₁₃H₁₇FN₃O₂).
  • Analog : 1-(4-Bromophenyl)-4-isopropylpiperazine has a molecular weight of 283.2 g/mol .

Spectroscopic Data

  • 1H-NMR : For 1-methyl-4-(4-nitrophenyl)piperazine, signals include δ 2.22 (s, 3H, CH₃), 2.43–3.45 (m, 8H, piperazine), and aromatic protons at δ 7.03–8.05 . Similar splitting patterns are expected for the target compound.
  • Mass Spectrometry : The methyl analog shows [M+H]⁺ at m/z 222.0 .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine, and how can reaction yields be optimized?

Methodological Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, a general procedure for analogous compounds involves reacting a fluorobenzyl-piperazine precursor (e.g., 1-(4-fluorobenzyl)piperazine) with nitro-substituted aryl chlorides in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) . Key optimization steps include:

  • Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.
  • Purification : Flash chromatography or crystallization with diethyl ether (Et₂O) improves purity (>95%).
  • Yield enhancement : Stoichiometric excess (1.2–1.5 eq) of the nitroaryl chloride improves conversion.

Q. How should researchers safely handle and store 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine in laboratory settings?

Methodological Answer: Safety protocols for nitro- and fluoro-substituted piperazines include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (category 2A irritant) .
  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors (e.g., NO₂ from nitro group decomposition).
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent exothermic reactions .

Q. How can structural modifications to the piperazine core influence the compound’s bioactivity, and what analytical methods validate these changes?

Methodological Answer: Structure-Activity Relationship (SAR) studies focus on:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) enhances electrophilicity, potentially improving binding to biological targets like tyrosine kinases .
  • Isosteric replacements : Replacing the isopropyl group with bulkier substituents (e.g., trifluoromethylphenyl) may alter pharmacokinetics .

Q. Analytical Validation :

  • NMR spectroscopy : 19^{19}F NMR tracks fluorine environment changes (δ ≈ -110 to -120 ppm for aromatic F) .
  • X-ray crystallography : Resolves conformational flexibility (e.g., piperazine ring puckering) (see Table 1 ) .

Q. Table 1: Crystallographic Data for a Fluorophenyl Piperazine Derivative

ParameterValueSource
Space groupP2₁/c
Unit cell (Å)a = 10.021, b = 15.203
β angle100.54°
Z4

Q. What computational strategies are effective for predicting the reactivity and stability of 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine derivatives?

Methodological Answer: Quantum mechanical and cheminformatics approaches include:

  • Reaction path searching : Density Functional Theory (DFT) calculates transition states for nitro group reduction or fluorophenyl ring substitution .
  • Retrosynthesis planning : AI models (e.g., Template_relevance Pistachio) predict feasible one-step routes using databases like Reaxys .
  • Stability screening : Molecular dynamics (MD) simulations assess hydrolytic degradation at physiological pH (e.g., nitro group lability in aqueous media) .

Q. Key Parameters for Simulation :

  • Solvent models : Use implicit solvation (e.g., SMD) for reaction energy profiles.
  • Force fields : OPLS-4 or CHARMM36 for conformational sampling .

Q. How can researchers resolve contradictory data in biological activity assays for this compound?

Methodological Answer: Contradictions in antimicrobial or enzyme inhibition data often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) .
  • Redox interference : Nitro groups may generate false positives in colorimetric assays (e.g., MTT). Validate with LC-MS/MS quantification .
  • Metabolic stability : Use hepatic microsome models to assess nitro-to-amine conversion, which alters activity .

Case Study : Piperazine derivatives with trifluoromethyl groups showed in vitro antiarrhythmic activity but poor in vivo efficacy due to rapid hepatic clearance. Solutions included PEGylation to improve bioavailability .

Q. What methodologies are recommended for characterizing degradation products of this compound under accelerated storage conditions?

Methodological Answer: Forced degradation studies involve:

  • Stress conditions :
    • Thermal : 40–60°C for 4 weeks.
    • Photolytic : UV light (320–400 nm) for 48 hours .
  • Analytical tools :
    • HPLC-DAD/ELS : Monitor nitro group reduction to amines (retention time shifts).
    • HRMS : Identify m/z fragments (e.g., loss of -NO₂ [Δmlz = -46]) .

Q. Degradation Pathway Example :

Hydrolysis : Nitro group → amine (pH-dependent).

Oxidation : Piperazine ring → N-oxide (ROS-mediated) .

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